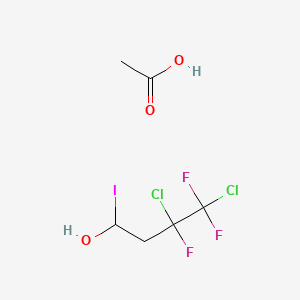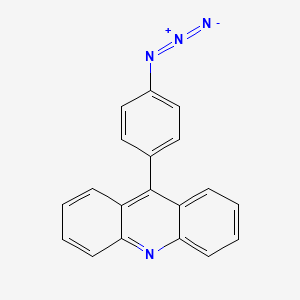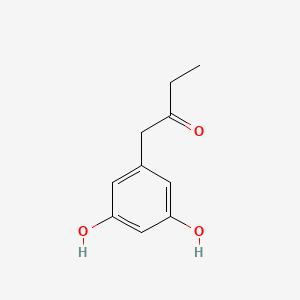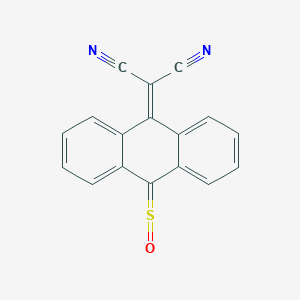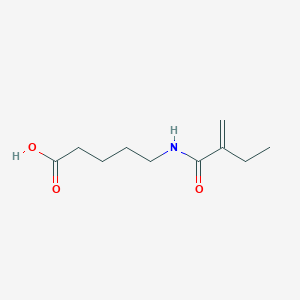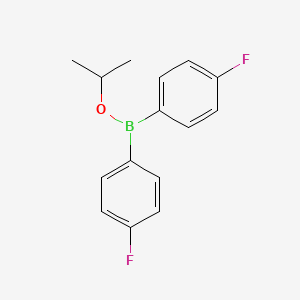![molecular formula C13H16O5 B12562795 Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester CAS No. 215184-82-0](/img/structure/B12562795.png)
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester is a chemical compound with a complex structure that includes a butanedioic acid backbone and a [(2-hydroxyphenyl)methyl] group. This compound is often used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester typically involves esterification reactions. One common method is the reaction of butanedioic acid with [(2-hydroxyphenyl)methyl] alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound is used in biochemical assays and as a substrate in enzymatic reactions.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active [(2-hydroxyphenyl)methyl] moiety, which can then interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Butanedioic acid, dimethyl ester: This compound has a similar but simpler structure, lacking the [(2-hydroxyphenyl)methyl] group.
Butanedioic acid, 2-hydroxy-2-(1-methylethyl), dimethyl ester: This compound has a different substituent on the butanedioic acid backbone.
Butanedioic acid, methyl-, dimethyl ester: This compound has a methyl group instead of the [(2-hydroxyphenyl)methyl] group.
Uniqueness
Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester is unique due to the presence of the [(2-hydroxyphenyl)methyl] group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
215184-82-0 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
dimethyl 2-[(2-hydroxyphenyl)methyl]butanedioate |
InChI |
InChI=1S/C13H16O5/c1-17-12(15)8-10(13(16)18-2)7-9-5-3-4-6-11(9)14/h3-6,10,14H,7-8H2,1-2H3 |
InChI Key |
KGSYLRFDNPJBCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


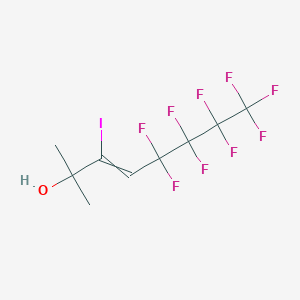
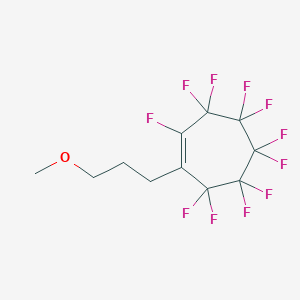
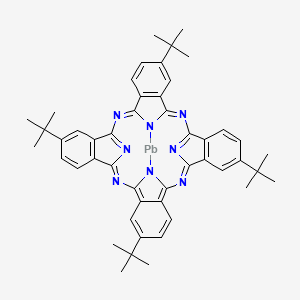

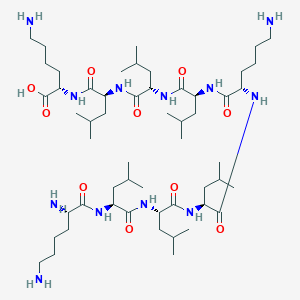
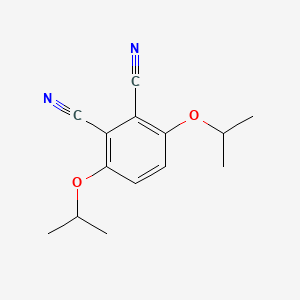
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
